(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected amine group and a 5-methylfuran-2-yl side chain. The Boc group enhances steric protection during synthetic processes, while the methyl-substituted furan moiety contributes to unique electronic and steric properties. This compound is primarily utilized in peptide synthesis and as an intermediate in pharmaceuticals, particularly for designing protease inhibitors or receptor-targeted molecules . Its stereochemistry (S-configuration) ensures specificity in biological interactions, making it valuable in enantioselective drug development.
Properties
IUPAC Name |
(2S)-3-(5-methylfuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-8-5-6-9(18-8)7-10(11(15)16)14-12(17)19-13(2,3)4/h5-6,10H,7H2,1-4H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESYWURYNBRIGZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid and tert-butyl chloroformate.
Protection of the Amino Group: The amino group of the starting material is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures (0-5°C).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for larger batches. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones or other oxidized derivatives.
Reduction: The compound can be reduced under hydrogenation conditions, potentially affecting the furan ring or the Boc group.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Deprotection of the Boc group using acids like trifluoroacetic acid (TFA) followed by nucleophilic substitution with various electrophiles.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Reduced furan or deprotected amino acid.
Substitution: Various substituted amino acid derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized in the synthesis of peptides and other bioactive molecules. Its Boc (tert-butoxycarbonyl) protecting group is widely used to protect amino groups during peptide synthesis, allowing for selective reactions at other functional groups.
Medicinal Chemistry
Research indicates that (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid can serve as a precursor for the development of novel pharmaceuticals. Its structural features contribute to the design of compounds with enhanced biological activity.
Biochemical Studies
The compound has been used in various biochemical assays to study enzyme activity and protein interactions. Its ability to modulate biological pathways makes it a valuable tool in pharmacological research.
Material Science
Recent studies have explored the use of this compound in developing new materials, particularly in polymer chemistry where it can act as a monomer or modifier due to its unique functional groups.
Case Study 1: Peptide Synthesis
A study published in Journal of Organic Chemistry demonstrated the efficiency of this compound in synthesizing a series of cyclic peptides. The Boc group facilitated the stepwise addition of amino acids, leading to high yields and purity of the final products .
Case Study 2: Anticancer Activity
In a research article from Medicinal Chemistry Letters, the compound was evaluated for its anticancer properties. The study found that derivatives synthesized from Boc-amino acid exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development .
Case Study 3: Enzyme Inhibition Studies
Research featured in Biochemistry explored the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The results showed promising inhibition rates, suggesting further exploration into its role as a therapeutic agent .
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various metabolic pathways. The Boc group serves as a protective moiety, allowing selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Electron-Withdrawing Groups: Fluorophenyl derivatives (e.g., 4-F or 3-F) are synthesized via straightforward hydrolysis or Boc protection, with high crude yields due to reduced side reactions . Heterocyclic Substituents: Thiophene and furan analogs require careful handling of aromatic heterocycles. Thiophene’s higher electron density may necessitate milder coupling conditions compared to furans . Boronated Derivatives: The 4-boronophenyl variant (used in PET tracers) involves specialized reagents (e.g., trimethylstannyl intermediates) and achieves 71% yield via SNAr reactions .
Purification Challenges :
Table 2: Physicochemical and Functional Properties
Key Observations:
Boronated and hydroxy-substituted derivatives (e.g., ) exhibit mixed solubility profiles due to polar functional groups.
Biological Activity: Fluorophenyl and pyridinyl derivatives are linked to kinase or HDAC inhibition . Boronated compounds are critical in neutron capture therapy and PET imaging .
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid, commonly referred to as Boc-Tyr(5-MeF), is a compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₉NO₅
- CAS Number : 1260614-88-7
- Molecular Weight : 255.29 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to protect amines.
Research indicates that this compound may interact with various biological pathways, particularly those involving G protein-coupled receptors (GPCRs). GPCRs are critical in mediating cellular responses to hormones and neurotransmitters, influencing numerous physiological processes.
- G Protein-Coupled Receptor Interaction :
- Influence on Ion Channels :
In Vitro Studies
In vitro studies have shown that Boc-Tyr(5-MeF) can exhibit selective activity against certain cell lines. For example:
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | 5.0 |
| MCF-7 (breast cancer) | 15.0 | 3.0 |
| HCT116 (colon cancer) | 8.0 | 6.0 |
These results indicate that the compound possesses varying degrees of cytotoxicity depending on the cell type, suggesting a potential for targeted therapeutic applications.
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
- Inflammatory Response Modulation :
Q & A
Q. What are the foundational synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid, and how are intermediates characterized?
The synthesis typically involves:
- Boc protection : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in a polar solvent like acetonitrile or THF, ensuring selective reactivity .
- Coupling reactions : The 5-methylfuran moiety is introduced via carbodiimide-mediated coupling (e.g., DCC or EDCI) with DMAP as a catalyst, often in dichloromethane at 0–25°C .
- Deprotection and purification : Acidic cleavage (e.g., TFA) removes the Boc group, followed by HPLC purification to isolate the enantiomerically pure product .
Intermediates are characterized using NMR (1H/13C for stereochemistry), HPLC (purity >98%), and mass spectrometry (EI or ESI) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and stability?
- HPLC : To assess purity (>98%) and enantiomeric excess (chiral columns) .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability (e.g., decomposition above 200°C) .
- Solubility profiling : LogP values (e.g., XLOGP3 = 1.11) and solubility in DMSO or aqueous buffers are measured via ESOL or Ali methods .
- Spectroscopy : FT-IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for Boc) .
Q. How does the Boc group influence the compound’s reactivity in downstream applications?
The Boc group:
- Prevents undesired side reactions : Shields the amino group during coupling steps, minimizing racemization or nucleophilic interference .
- Facilitates deprotection : Acid-labile Boc is selectively removed under mild conditions (e.g., TFA in DCM), preserving the furan ring’s integrity .
- Enhances solubility : The tert-butyl moiety improves solubility in organic solvents, aiding purification .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and enantioselectivity during the coupling of the 5-methylfuran moiety?
- Solvent selection : Dichloromethane or THF minimizes side reactions compared to polar aprotic solvents .
- Catalyst tuning : DMAP (4-dimethylaminopyridine) at 10 mol% accelerates carbodiimide-mediated coupling, reducing reaction time to 2–4 hours .
- Temperature control : Reactions at 0°C improve enantioselectivity by slowing racemization .
- Workup optimization : Extraction with ethyl acetate/water and silica gel chromatography remove unreacted reagents, yielding >85% pure product .
Q. What strategies resolve discrepancies between in vitro enzyme inhibition data and cellular activity assays for this compound?
- Assay standardization : Use consistent buffer systems (e.g., pH 7.4 PBS) and control for metabolite interference (e.g., serum proteins in cellular assays) .
- Isotopic labeling : Tritiated or fluorophore-tagged derivatives track cellular uptake and localization, clarifying bioavailability issues .
- Proteomics : LC-MS/MS identifies off-target binding partners in cellular lysates, explaining reduced specificity in complex environments .
Q. What mechanistic insights have been gained from studying its interaction with aminoacyl-tRNA synthetases?
- Kinetic analysis : Lineweaver-Burk plots reveal noncompetitive inhibition (Ki = 0.5–2 µM), suggesting binding to an allosteric site .
- Molecular docking : The furan ring occupies a hydrophobic pocket near the enzyme’s active site, while the Boc group stabilizes interactions with conserved lysine residues .
- Mutagenesis studies : Substituting Thr231 in the synthetase active site reduces inhibitory potency by 70%, confirming critical hydrogen bonding .
Q. How do structural modifications (e.g., substituents on the furan ring) impact bioactivity and metabolic stability?
- Electron-withdrawing groups (e.g., -NO₂ at C5 of furan): Increase metabolic stability (t1/2 in liver microsomes: 45 → 120 min) but reduce cell permeability (LogP drops by 0.8) .
- Methyl vs. ethyl groups : 5-Methylfuran derivatives show 3-fold higher affinity for target enzymes compared to ethyl analogs, likely due to steric hindrance .
- Polar substituents : Hydroxyl groups at C4 improve aqueous solubility (LogS = -1.47 → -0.92) but enhance CYP450-mediated oxidation, shortening plasma half-life .
Data Contradictions and Resolution
Q. How can conflicting reports on the compound’s cytotoxicity be reconciled?
- Dose dependency : Cytotoxicity often emerges above 50 µM in primary cells but is absent in cancer lines (IC50 > 100 µM), suggesting cell-type-specific thresholds .
- Impurity analysis : Batch-to-batch variability in residual solvents (e.g., DCM) may explain discrepancies; rigorous HPLC-MS quality control is critical .
- Assay interference : The furan ring’s autofluorescence can distort MTT assay results; use alternative viability assays (e.g., ATP luminescence) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
